5-Bromo-2,3-dichlorobenzaldehyde
Description
5-Bromo-2,3-dichlorobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₃BrCl₂O. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenation patterns dictate regioselectivity and stability .
Properties
IUPAC Name |
5-bromo-2,3-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHXHVHFHRLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichlorobenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. For instance, starting with 2,3-dichlorobenzaldehyde, bromination can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically conducted under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Tubular reactors can be employed for diazotization reactions, followed by bromination and chlorination steps. This method offers advantages such as reduced side reactions, improved stability, and higher yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dichlorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or alkoxides.
Oxidation: 5-Bromo-2,3-dichlorobenzoic acid.
Reduction: 5-Bromo-2,3-dichlorobenzyl alcohol.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
5-Bromo-2,3-dichlorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to form various bioactive compounds.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dichlorobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with enzymes or other molecular targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Positional Isomers of Bromo-Dichlorobenzaldehydes
The substituent positions of halogens significantly alter chemical behavior. Key analogs include:
| Compound ID (Combi-Blocks) | Substituent Positions (Br, Cl) | CAS Number | Purity |
|---|---|---|---|
| YF-3239 | 4-Bromo-2,3-dichloro | 1349715-65-6 | 95% |
| QN-6838 | 5-Bromo-2,4-dichloro | 1934803-99-2 | 95% |
| QJ-5659 | 4-Bromo-2,6-dichloro | 111829-72-2 | 97% |
Key Differences :
- Reactivity : Electron-withdrawing groups at ortho/para positions (e.g., 4-Bromo-2,6-dichlorobenzaldehyde) may enhance electrophilic substitution resistance compared to meta-substituted analogs like 5-Bromo-2,3-dichlorobenzaldehyde .
- Synthesis : Methods for 5-Bromo-2,3-dimethylindole () suggest bromine at position 5 requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid side products, which may extend to benzaldehyde derivatives .
Functional Group Analogs
highlights structurally related aldehydes with amino or methyl substituents:
| CAS Number | Compound Name | Similarity Score | Key Feature |
|---|---|---|---|
| 1036757-11-5 | 2-Amino-5-bromo-4-chlorobenzaldehyde | 0.84 | Amino group at position 2 |
| 53874-72-9 | 2-Amino-3,5-dichlorobenzaldehyde | 0.80 | Amino group instead of bromine |
Impact of Functional Groups :
- Amino vs. Bromine: The amino group (electron-donating) in 2-Amino-5-bromo-4-chlorobenzaldehyde contrasts with bromine (electron-withdrawing) in the target compound, altering solubility and nucleophilic reactivity .
- Toxicity: Brominated aldehydes (e.g., 5-Bromo-2-morpholinonicotinic acid in ) are classified as harmful if swallowed (OSHA H302), suggesting similar safety protocols for this compound .
Biological Activity
5-Bromo-2,3-dichlorobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of bromine and chlorine substituents, enhances its reactivity and interaction with various biological targets. This article delves into the biological activities of this compound, supported by data tables and relevant research findings.
This compound can be represented by the formula . Its chemical structure contributes to its potential as a bioactive compound. The presence of halogen atoms often influences the compound's lipophilicity and ability to interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein functions. The halogen substituents facilitate interactions with nucleophilic sites on proteins, potentially leading to:
- Enzyme inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Antimicrobial activity : Studies have indicated that halogenated compounds often exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, a study evaluating the cytotoxic effects of similar halogenated compounds showed significant inhibition of cell growth in various cancer cell lines. The effectiveness was measured using the MTT assay, which assesses cell viability based on metabolic activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 16.10 |
| This compound | HT-29 | 17.87 |
These results indicate that this compound could serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound may be a candidate for developing new antibacterial agents.
Case Studies
- Antitumor Evaluation : A series of studies focused on the synthesis and evaluation of isatin derivatives revealed that compounds similar to this compound showed enhanced cytotoxicity against HepG2 and HT-29 cancer cell lines. The structure-activity relationship (SAR) analysis indicated that brominated compounds tend to exhibit higher activity levels compared to their non-brominated counterparts .
- Enzyme Inhibition Studies : A study exploring the binding affinity of halogenated benzaldehydes with specific enzymes reported that this compound effectively inhibited enzyme activity in a dose-dependent manner. This suggests its potential role in modulating enzymatic pathways critical for disease progression .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound is metabolized through conjugation reactions involving phase II enzymes. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
